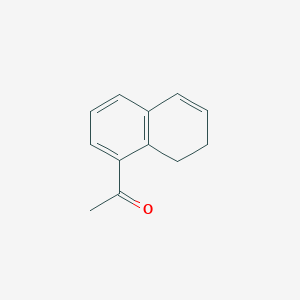

1-(7,8-Dihydronaphthalen-1-yl)ethanone

Description

Contextualization within the Dihydronaphthalene Chemical Space

Dihydronaphthalenes are a class of bicyclic hydrocarbons with the chemical formula C10H10. nih.gov They exist as several isomers, depending on the position of the double bonds and the saturated carbon atoms in the partially hydrogenated ring. The 1,2-dihydronaphthalene (B1214177) isomer, the parent structure of the compound , is a colorless to yellowish liquid at room temperature. wikipedia.org It is considered a cyclohexa-1,3-diene in which one double bond is part of a fused benzene (B151609) ring. wikipedia.org

The chemical space of dihydronaphthalenes is vast, encompassing numerous derivatives with diverse functionalities. These derivatives are important intermediates in organic synthesis and have been investigated for various applications. wikipedia.orgnih.gov For instance, dihydronaphthalene derivatives are precursors in the synthesis of tetralones, which are key structural motifs in some biologically active compounds. nih.gov The metabolism and environmental degradation of dihydronaphthalenes have also been a subject of study, revealing pathways such as dihydroxylation of the alicyclic ring. asm.org

Table 1: Isomers of Dihydronaphthalene

| Isomer Name | CAS Number | Physical State | Key Structural Feature |

| 1,2-Dihydronaphthalene | 447-53-0 | Liquid sigmaaldrich.com | Conjugated double bonds in the non-aromatic ring. nih.gov |

| 1,4-Dihydronaphthalene | 612-17-9 | Solid | Isolated double bond in the non-aromatic ring. |

This table presents a selection of dihydronaphthalene isomers to illustrate the structural diversity within this chemical class.

Historical Perspectives on Acetophenone (B1666503) and Dihydronaphthalene Derivatization

The most prominent method for synthesizing acetophenone and its derivatives is the Friedel-Crafts acylation, a reaction developed by Charles Friedel and James Crafts in 1877. wikipedia.org This electrophilic aromatic substitution reaction traditionally involves the acylation of an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgorganic-chemistry.org

The acetylation of naphthalene (B1677914) itself has been a subject of kinetic studies, revealing that the ratio of α- to β-substitution is highly dependent on reaction conditions like reactant concentrations. psu.edursc.org For the Friedel-Crafts acetylation of naphthalene with acetyl chloride and AlCl₃, the reaction is complex, with the mechanism for substitution at the α-position differing from that at the β-position. rsc.org While the β-acetylation follows a first-order dependence on the acylating reagent, the α-acetylation is second-order. rsc.org

The derivatization of dihydronaphthalenes, while less extensively documented than that of naphthalene, follows similar principles. The synthesis of 1-(7,8-dihydronaphthalen-1-yl)ethanone would most plausibly be achieved via the Friedel-Crafts acylation of 1,2-dihydronaphthalene. This would involve reacting 1,2-dihydronaphthalene with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid. The acetyl group would be directed to the electron-rich aromatic ring rather than the alkene part of the molecule.

Another historical approach to constructing fused ring systems with ketone functionalities is the Haworth synthesis, which involves the reaction of an arene with a cyclic anhydride, followed by reduction and a second intramolecular Friedel-Crafts acylation. wikipedia.org

Fundamental Reactivity Concepts of the Core Structure

The reactivity of this compound is dictated by its three principal functional components: the activated aromatic ring, the carbon-carbon double bond in the adjacent ring, and the ketone (acetyl) group.

Aromatic Ring Reactivity: The benzene ring is activated by the alkyl portion of the fused ring, making it susceptible to further electrophilic aromatic substitution reactions. However, the acetyl group is a deactivating group, which would direct subsequent electrophiles to the meta position relative to itself. Friedel-Crafts acylation products are generally deactivated, preventing further acylation. organic-chemistry.org

Alkene Double Bond Reactivity: The double bond in the 7,8-position behaves like a typical alkene. It can undergo a variety of addition reactions. A key reaction is catalytic hydrogenation, where hydrogen gas (H₂) is added across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, Ni) to yield the corresponding saturated tetralin derivative, 1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanone. stackexchange.com This reaction is generally exothermic and proceeds via syn-addition. stackexchange.com The double bond can also react with electrophiles such as halogens (e.g., Br₂) and hydrohalic acids (e.g., HBr), and can be subjected to oxidation to form diols or undergo cleavage.

Ketone Group Reactivity: The carbonyl group of the acetyl moiety exhibits typical ketone reactivity. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol can be further eliminated or substituted. The ketone can also be completely reduced to an ethyl group via methods like the Wolff-Kishner or Clemmensen reduction. organic-chemistry.org The α-protons on the methyl group are acidic and can be removed by a base to form an enolate, which can then participate in various aldol-type condensation reactions.

Table 2: Summary of Potential Reactions

| Functional Group | Reagent/Condition | Product Type |

| Alkene | H₂ / Pd, Pt, or Ni | Saturated alkane (tetralin derivative) |

| Alkene | Br₂ | Dibromo-adduct |

| Aromatic Ring | HNO₃ / H₂SO₄ | Nitro derivative |

| Ketone | NaBH₄ | Secondary alcohol |

| Ketone | Hydrazine, KOH (Wolff-Kishner) | Alkane (ethyl derivative) |

This table summarizes the expected fundamental reactivity of the core structure of this compound.

Structure

3D Structure

Properties

IUPAC Name |

1-(7,8-dihydronaphthalen-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2,4-6,8H,3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGAFYYUKNFJCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1CCC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 1-(7,8-Dihydronaphthalen-1-yl)ethanone Scaffold

The formation of the fundamental dihydronaphthalene ring system with the desired ethanone substituent can be accomplished through a variety of classical and modern organic reactions.

Friedel-Crafts Acylation Approaches

Intramolecular Friedel-Crafts acylation is a powerful tool for the synthesis of cyclic ketones fused to an aromatic ring, such as tetralones, which are structurally analogous to the target compound. acs.orgorganic-chemistry.org This methodology typically involves the cyclization of a carboxylic acid or its derivative onto an aromatic ring under acidic conditions. For the synthesis of this compound, a suitable precursor such as a derivative of 4-phenylbutanoic acid can be envisioned. The reaction is generally promoted by a Lewis acid or a strong Brønsted acid. masterorganicchemistry.com

The general mechanism involves the in situ formation of a highly electrophilic acylium ion from the carboxylic acid derivative. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond and the closure of the six-membered ring. A subsequent deprotonation step restores the aromaticity of the system, yielding the desired cyclic ketone. The choice of catalyst and reaction conditions is crucial to avoid side reactions and to achieve high yields.

| Precursor Type | Catalyst | Key Features |

| 4-Arylbutanoyl chloride | AlCl₃, SnCl₄ | Classical approach, requires stoichiometric amounts of Lewis acid. |

| 4-Arylbutanoic acid | Polyphosphoric acid (PPA), H₂SO₄ | Strong Brønsted acids can be used, often requiring high temperatures. |

| 4-Arylbutanoic acid | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Promotes intramolecular acylation without the need for additional catalysts. organic-chemistry.org |

Claisen Condensation Pathways

The Claisen condensation, specifically its intramolecular variant known as the Dieckmann condensation, provides a viable route to cyclic β-keto esters, which can be further elaborated to afford the target ketone. alfa-chemistry.comwikipedia.orgnrochemistry.commasterorganicchemistry.com This reaction involves the base-promoted cyclization of a diester to form a five- or six-membered ring. wikipedia.orgmasterorganicchemistry.com

To apply this to the synthesis of the this compound scaffold, a suitably substituted diester would be required. The reaction is initiated by the deprotonation of an α-carbon of one of the ester groups to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. Subsequent elimination of an alkoxide group leads to the formation of the cyclic β-keto ester. nrochemistry.com Decarboxylation of this intermediate would then yield the desired cyclic ketone.

| Base | Solvent | Ring Size Preference |

| Sodium ethoxide | Ethanol | Classic conditions, suitable for 5- and 6-membered rings. organic-chemistry.org |

| Sodium hydride | Toluene, THF | Stronger base, can improve yields. nrochemistry.com |

| Potassium tert-butoxide | tert-Butanol | Bulky base, can influence regioselectivity. |

Cycloaddition Reactions in Dihydronaphthalene Synthesis

Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, represent a highly efficient and stereocontrolled method for the construction of the dihydronaphthalene core. acs.orgnih.govnih.gov A particularly powerful variant for this purpose is the aryne Diels-Alder reaction, where a benzyne intermediate reacts with a substituted diene. acs.org

This approach allows for the direct formation of the dihydronaphthalene ring system with control over the substitution pattern. For the synthesis of this compound, a diene bearing an acetyl group or a suitable precursor could be employed. The reaction proceeds via a concerted mechanism, leading to a high degree of stereospecificity. The choice of the aryne precursor and the diene is critical for the success and selectivity of the reaction. acs.org

| Aryne Precursor | Diene | Key Features |

| 2-(Trimethylsilyl)phenyl triflate | Substituted 1,3-butadiene | Mild conditions for aryne generation. |

| Anthranilic acid | Substituted 1,3-butadiene | Diazotization followed by thermal decomposition. acs.org |

Stereoselective Synthesis and Chiral Control in Dihydronaphthalene Systems

The development of stereoselective methods for the synthesis of dihydronaphthalenes is of significant interest due to the prevalence of chiral dihydronaphthalene motifs in biologically active molecules.

Diastereoselective Reaction Development

Diastereoselectivity in the synthesis of dihydronaphthalene systems can often be achieved by controlling the approach of reagents to a pre-existing chiral center or by utilizing substrate-controlled reactions where the inherent stereochemistry of the starting material dictates the stereochemical outcome of the product. For instance, in Diels-Alder reactions, the geometry of the diene and dienophile can influence the diastereoselectivity of the resulting cycloadduct. acs.org Similarly, intramolecular reactions can exhibit high diastereoselectivity due to the conformational constraints of the cyclic transition state.

Recent research has also demonstrated that rhodium(II)-catalyzed reactions of vinyldiazoacetates with dihydronaphthalenes can proceed with good diastereo- and enantiocontrol, leading to either cyclopropanation or a combined C-H activation/Cope rearrangement. nih.govnih.gov The selectivity of these reactions is highly dependent on the nature of the chiral catalyst and the specific substrates used. nih.gov

Enantioselective Catalytic Methods

The enantioselective synthesis of dihydronaphthalene derivatives has been successfully achieved through various catalytic asymmetric transformations. Chiral catalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

One notable approach is the use of chiral phosphoric acids to catalyze quinone Diels-Alder reactions with dienecarbamates, affording enantioenriched dihydronaphthalene-1,4-diols and tetrahydronaphthalene-1,4-diones. researchgate.net The protecting group on the diene plays a crucial role in achieving high enantioselectivity. researchgate.net

Furthermore, copper-catalyzed intramolecular reductive cyclization of benz-tethered 1,3-dienes containing a ketone moiety has been developed for the asymmetric synthesis of 1,2-dihydronaphthalene-1-ols with excellent enantio- and diastereoselectivity. researchgate.net Organocatalytic methods have also emerged, for instance, in the asymmetric synthesis of axially chiral chalcones via exocyclic dihydronaphthalenes. nih.gov These methods provide access to optically active dihydronaphthalene scaffolds that can be further functionalized.

| Catalytic System | Reaction Type | Key Features |

| Chiral Phosphoric Acid | Diels-Alder Reaction | Enables enantioselective construction of dihydronaphthalene diols and diones. researchgate.net |

| Copper-Chiral Ligand | Intramolecular Reductive Cyclization | Provides access to enantiomerically enriched dihydronaphthalene alcohols. researchgate.net |

| Rhodium-Chiral Ligand | C-H Functionalization/Cope Rearrangement | Offers diastereo- and enantiocontrol in the functionalization of dihydronaphthalenes. nih.govnih.gov |

Catalytic Approaches in Synthetic Routes

The synthesis of this compound and related tetralone structures is often facilitated by catalytic methods that offer efficiency and control over the chemical transformations. Both transition metal catalysis and Lewis acid mediation play crucial roles in these synthetic pathways.

Transition Metal Catalysis (e.g., Rhodium-based systems)

Rhodium-based catalytic systems are particularly effective for the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones, a key strategy for constructing the carbon skeleton of compounds like this compound. organic-chemistry.org The use of chiral ligands in conjunction with a rhodium catalyst allows for high enantioselectivity in these conjugate addition reactions. organic-chemistry.orgacs.org

For instance, a rhodium complex coordinated with a chiral diene ligand can catalyze the addition of an arylboronic acid to an enone, yielding β-arylated products with excellent enantiomeric excess. organic-chemistry.org This methodology is applicable to a wide range of substrates, demonstrating its versatility in organic synthesis. acs.orgacs.org The choice of chiral ligand, such as (S)-BINAP or its analogues, is critical in achieving high levels of stereocontrol. semanticscholar.org

Table 1: Examples of Rhodium-Catalyzed Asymmetric 1,4-Addition Reactions

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| Rh(I)/(S)-BINAP | α,β-Unsaturated Ketone | β-Aryl Ketone | High |

This table illustrates the effectiveness of different rhodium-based catalyst systems in asymmetric synthesis.

Lewis Acid Mediated Transformations

Lewis acids are instrumental in promoting intramolecular Friedel-Crafts reactions, a classic method for the synthesis of tetralones. wikipedia.org In this context, a 4-arylbutyric acid can undergo cyclization to form a 1-tetralone in the presence of a catalytic amount of a Lewis acid. researchgate.net While traditional Friedel-Crafts acylations often require stoichiometric amounts of strong Lewis acids like AlCl₃, modern methods have identified more efficient catalysts. wikipedia.orgresearchgate.net

Rare-earth metal triflates (M(OTf)₃) and other metal salts like bismuth triflate (Bi(OTf)₃) have proven to be effective catalysts for these intramolecular acylations, allowing the reaction to proceed with only catalytic quantities of the Lewis acid. This approach is not only more atom-economical but also applicable to a range of substituted 4-arylbutyric acids, leading to the corresponding 1-tetralones in good yields. researchgate.net The reaction typically involves heating the substrate with the Lewis acid catalyst in a suitable solvent.

Table 2: Lewis Acid Catalysts in Intramolecular Friedel-Crafts Cyclization

| Lewis Acid Catalyst | Substrate | Product | Yield |

|---|---|---|---|

| Bi(NTf₂)₃ | 4-Arylbutyric Acid | 1-Tetralone | Good to Excellent |

| Sm(OTf)₃ | 4-Phenylbutyric Acid | α-Tetralone | Quantitative |

This table highlights the utility of various Lewis acids in the synthesis of tetralones and related cyclic ketones.

Functionalization and Derivatization Reactions of this compound

As an α,β-unsaturated ketone, this compound is a versatile substrate for a variety of functionalization and derivatization reactions. These transformations allow for the introduction of new functionalities and the construction of complex heterocyclic systems.

Introduction of Heteroatom-Containing Functionalities

The α,β-unsaturated ketone moiety in this compound is susceptible to conjugate addition (Michael addition) by various nucleophiles, including those containing heteroatoms like nitrogen and sulfur. youtube.com For example, the reaction with amines or thiols can introduce nitrogen or sulfur functionalities at the β-position of the carbonyl group. youtube.com These reactions are fundamental in diversifying the structure of the parent ketone.

Formation of Annulated Heterocyclic Systems

The reactivity of this compound as a 1,3-dielectrophile makes it an excellent precursor for the synthesis of annulated (fused) heterocyclic systems. nih.gov Cyclocondensation reactions with binucleophiles are a common strategy to form five-membered heterocyclic rings like pyrazoles and isoxazoles. nih.govorganic-chemistry.org

Pyrazoles: The reaction of α,β-unsaturated ketones with hydrazine derivatives is a primary method for synthesizing pyrazoles. nih.govmdpi.com The initial reaction typically forms a pyrazoline, which can then be oxidized to the aromatic pyrazole ring. nih.govchim.it This reaction can be carried out under various conditions, including microwave irradiation, and often proceeds with high regioselectivity. mdpi.comuu.nl

Isoxazoles: Similarly, isoxazoles can be synthesized by reacting α,β-unsaturated ketones with hydroxylamine. nih.govresearchgate.net This 1,3-dipolar cycloaddition is a widely used method for constructing the isoxazole ring and is applicable to a variety of substituted enones. organic-chemistry.orgnih.govbenthamdirect.com

These reactions provide a powerful tool for creating complex molecules with potential applications in medicinal chemistry and materials science. nih.govbenthamdirect.com

Trifluoromethylthiolation of Ketone Substrates

The introduction of a trifluoromethylthio (SCF₃) group into organic molecules is of significant interest due to the unique properties this group imparts, such as increased lipophilicity and metabolic stability. rsc.org α-Trifluoromethylthiolated ketones can be synthesized through the electrophilic trifluoromethylthiolation of ketones or their enol equivalents. rsc.orgnih.gov

Reagents such as N-trifluoromethylthiodibenzenesulfonimide can be used as an electrophilic source of the "SCF₃" cation. acs.org The reaction of such reagents with enolates or silyl enol ethers derived from ketones like this compound would lead to the corresponding α-trifluoromethylthiolated product. rsc.org Recent developments have focused on milder and more efficient methods for this transformation, sometimes employing organocatalysis to achieve enantioselectivity. semanticscholar.org A straightforward approach involves reacting the ketone with PhNHSCF₃ in the presence of acetyl chloride at room temperature, which has been shown to be effective for various cyclic and acyclic ketones. rsc.orgnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (S)-BINAP |

| Aluminum trichloride (B1173362) (AlCl₃) |

| Bismuth triflate (Bi(OTf)₃) |

| Hydrazine |

| Hydroxylamine |

| N-trifluoromethylthiodibenzenesulfonimide |

| PhNHSCF₃ |

Therefore, it is not possible to construct an article with the requested detailed research findings and data tables for the specified subsections while adhering to the strict requirements of scientific accuracy and sourcing. Any attempt to do so would involve extrapolation from unrelated compounds, which would compromise the integrity of the information presented.

Reactivity and Mechanistic Investigations

Reactivity of the Acetyl Group in 1-(7,8-Dihydronaphthalen-1-yl)ethanone

The acetyl group, a ketone functionality attached to the aromatic portion of the molecule, is a key site for chemical modification. Two notable reactions that target this group are the Willgerodt-Kindler reaction and the Baeyer-Villiger oxidation.

The Willgerodt-Kindler reaction transforms aryl alkyl ketones into the corresponding amides or thioamides. wikipedia.orgorganic-chemistry.orgresearchgate.net When subjected to the conditions of the Kindler modification, which typically involves heating with sulfur and a secondary amine like morpholine, this compound would be expected to yield a thioamide. wikipedia.orgorganic-chemistry.org This reaction proceeds through the formation of an enamine, which then reacts with sulfur. organic-chemistry.org A subsequent series of rearrangements leads to the migration of the carbonyl group to the terminal position of the alkyl chain. wikipedia.orgorganic-chemistry.org Hydrolysis of the resulting thioamide can then produce the corresponding amide and ultimately the carboxylic acid, phenylacetic acid. wikipedia.org

The Baeyer-Villiger oxidation offers another pathway for the transformation of the acetyl group. This reaction converts ketones to esters using peroxyacids or peroxides as the oxidant. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com In the case of this compound, the acetyl group would be oxidized to an ester. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org Generally, groups that can better stabilize a positive charge have a higher tendency to migrate. organic-chemistry.org For an aryl alkyl ketone, the aryl group typically has a higher migratory aptitude than a methyl group. Therefore, the Baeyer-Villiger oxidation of this compound is predicted to yield 7,8-dihydronaphthalen-1-yl acetate. The reaction mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the peroxyacid to form a Criegee intermediate. wikipedia.org The subsequent rearrangement and departure of a carboxylic acid lead to the final ester product. wikipedia.org

| Starting Material | Reaction | Reagents | Expected Product |

| This compound | Willgerodt-Kindler Reaction | Sulfur, Morpholine | 2-(7,8-Dihydronaphthalen-1-yl)-N-morpholinoethanethioamide |

| This compound | Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | 7,8-Dihydronaphthalen-1-yl acetate |

Chemical Transformations of the Dihydronaphthalene Ring System

The dihydronaphthalene core of the molecule is also a site of significant reactivity, susceptible to oxidation, rearrangement, and functional group interconversions.

The dihydronaphthalene ring can undergo various oxidation reactions, leading to a range of products. A notable example is the microbial oxidation of 1,2-dihydronaphthalene (B1214177) by strains of Sphingomonas yanoikuyae. researchgate.net This biotransformation yields a mixture of products, including (-)-(1R,2S)-cis-1,2-dihydroxy-1,2-3,4-tetrahydronaphthalene as the major product, along with (+)-(R)-2-hydroxy-1,2-dihydronaphthalene, naphthalene (B1677914), and α-tetralone. researchgate.net This demonstrates that the dihydronaphthalene system can undergo dioxygenation, monooxygenation, and desaturation reactions. researchgate.net

Chemical oxidation of the dihydronaphthalene ring can lead to aromatization. researchgate.netwikipedia.org For instance, 1,2-dihydronaphthalenes can be dehydrogenated to form naphthalenes using photocatalysts under visible light irradiation. researchgate.net This process represents a formal oxidation of the ring system. wikipedia.org The oxidation of naphthalenes themselves with strong oxidizing agents like potassium permanganate (B83412) in acidic media can lead to the cleavage of the aromatic ring, ultimately forming phthalic acid. jchps.com

| Product | Relative Yield (%) |

| (-)-(1R,2S)-cis-1,2-dihydroxy-1,2-3,4-tetrahydronaphthalene | 73 |

| (+)-(R)-2-hydroxy-1,2-dihydronaphthalene | 15 |

| Naphthalene | 6 |

| α-Tetralone | 6 |

| Data from a study on a closely related analog. researchgate.net |

Rearrangement Reactions and Structural Outcomes

The dihydronaphthalene skeleton can participate in rearrangement reactions, particularly under acidic conditions. A key rearrangement for related structures is the dienone-phenol rearrangement . wikipedia.orgpw.liveslideshare.net This reaction typically involves the acid-catalyzed conversion of a 4,4-disubstituted cyclohexadienone into a 3,4-disubstituted phenol. wikipedia.org The mechanism proceeds through the formation of a carbocation, followed by the migration of one of the substituents to an adjacent carbon, leading to a more stable aromatic system. pw.live While this compound itself is not a dienone, derivatives of this compound, particularly those that can form a dienone intermediate, could potentially undergo this type of rearrangement. The dienone-phenol rearrangement has been utilized in the synthesis of various complex molecules, including steroids and phenanthrenes. wikipedia.org

A significant functional group interconversion involving the dihydronaphthalene ring is its aromatization to a naphthalene system. researchgate.netwikipedia.org This dehydrogenation can be achieved using various methods, including catalysis with transition metals like platinum or through photocatalysis. researchgate.netwikipedia.org The driving force for this reaction is the formation of a stable aromatic ring. wikipedia.org

Another potential functional group interconversion is the divergent α-functionalization of cyclic amines, which can be achieved through a strategy of ring construction and deconstruction. rsc.org This involves an initial dearomatization and cyclization, followed by an aromatization-driven carbon-carbon bond cleavage. rsc.org While this has been demonstrated on cyclic amines, the principle of using aromatization as a driving force for bond cleavage could potentially be applied to functionalize the dihydronaphthalene core of this compound.

Kinetic Studies of Reaction Pathways

Kinetic studies provide valuable insights into the mechanisms and rate-determining steps of chemical reactions. For instance, the oxidation of naphthalene by potassium permanganate in an aqueous acetic acid medium has been shown to follow first-order kinetics with respect to the concentrations of the oxidant, the substrate, and the acid. jchps.com Such studies help in elucidating the reaction mechanism and the nature of the transition state. The effect of the solvent's dielectric constant on the reaction rate can indicate whether the rate-determining step involves the interaction between ions, dipoles, or an ion and a dipole. jchps.com Similar kinetic investigations on the reactions of this compound would be crucial for understanding the factors that control its reactivity and for optimizing reaction conditions. In metal-ammonia reductions of related cyclohexadienes, the formation of kinetic versus thermodynamic products is a key consideration, highlighting the importance of understanding the reaction kinetics. researchgate.net

Investigation of Reaction Selectivity and Control

Controlling the selectivity of chemical reactions is a fundamental goal in organic synthesis. This includes regioselectivity, stereoselectivity, and chemoselectivity. In reactions involving multifunctional molecules like this compound, achieving selectivity is particularly important.

For example, in the Diels-Alder reaction , the regioselectivity is determined by the electronic nature of the substituents on the diene and dienophile. youtube.com Similarly, in the acylation of diols, the site selectivity can be influenced by the choice of catalyst and acylating agent. nih.gov For instance, the use of specific nucleophilic catalysts can direct acylation towards a less sterically hindered or more electronically favored hydroxyl group. nih.gov

In the context of this compound, controlling the selectivity would be crucial in reactions where multiple outcomes are possible. For instance, in an oxidation reaction, one might want to selectively oxidize the acetyl group without affecting the dihydronaphthalene ring, or vice versa. This could potentially be achieved by a careful choice of oxidizing agent and reaction conditions. Similarly, in functionalization reactions, directing a new substituent to a specific position on the dihydronaphthalene ring would require an understanding of the directing effects of the existing acetyl group and the electronic nature of the ring system. The use of protecting groups is a common strategy to achieve such selectivity.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common and effective method for predicting molecular properties with a good balance of accuracy and computational cost.

While specific optimized geometrical parameters for 1-(7,8-Dihydronaphthalen-1-yl)ethanone are not available in the public domain, a typical DFT study would provide bond lengths, bond angles, and dihedral angles for the most stable conformer. These theoretical values can then be compared with experimental data if available, for instance from X-ray crystallography, to validate the computational model.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-C (acetyl) | ~1.51 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Length | C-C (aliphatic) | ~1.53 - 1.55 Å |

| Bond Angle | C-C-O (acetyl) | ~120° |

| Dihedral Angle | C(aromatic)-C(aromatic)-C(acetyl)-O | Varies with conformation |

Note: This table is for illustrative purposes only, as specific computational data for this molecule is not publicly available.

DFT calculations can also be used to predict various spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide valuable insights into the electronic environment of each nucleus. oregonstate.edunp-mrd.orgorganicchemistrydata.orglibretexts.org By calculating the magnetic shielding tensors, one can predict the ¹H and ¹³C NMR spectra. Comparing these predicted spectra with experimental data helps in the assignment of peaks and can confirm the proposed structure. niscpr.res.in

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption bands observed in an Infrared (IR) spectrum. chemicalbook.com Each calculated vibrational mode can be visualized to understand the specific atomic motions, such as stretching, bending, and rocking, that give rise to each peak. This allows for a detailed assignment of the experimental IR spectrum. bhu.ac.innist.govresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions that are observed in an Ultraviolet-Visible (UV-Vis) spectrum. nist.gov These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This analysis helps to understand the electronic structure and the nature of the orbitals involved in the electronic excitations.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative)

| Spectrum | Parameter | Predicted Value |

| ¹H NMR | δ (ppm) for aromatic protons | ~7.0 - 7.5 ppm |

| ¹H NMR | δ (ppm) for acetyl protons | ~2.5 ppm |

| ¹³C NMR | δ (ppm) for carbonyl carbon | ~198 ppm |

| IR | ν (cm⁻¹) for C=O stretch | ~1680 cm⁻¹ |

| UV-Vis | λmax (nm) | ~250 nm, ~290 nm |

Note: This table is for illustrative purposes only, as specific computational data for this molecule is not publicly available.

Electronic Structure Analysis

Understanding the electronic structure of a molecule is fundamental to predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. The spatial distribution of the HOMO and LUMO can reveal the likely sites for nucleophilic and electrophilic attack.

The distribution of electron density within a molecule can be quantified using various population analysis methods, such as Mulliken charge analysis. researchgate.netresearchgate.netsemanticscholar.org This method partitions the total electron density among the atoms in the molecule, providing an estimate of the partial atomic charge on each atom. These charges are useful for understanding the electrostatic properties of the molecule and can provide insights into its reactivity and intermolecular interactions. For instance, atoms with a more negative charge are likely to be sites for electrophilic attack.

The Molecular Electrostatic Potential (MESP) is a three-dimensional map of the electrostatic potential around a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MESP surface is typically color-coded, with red regions indicating negative electrostatic potential (electron-rich areas, attractive to electrophiles) and blue regions indicating positive electrostatic potential (electron-poor areas, attractive to nucleophiles). The shape and charge distribution on the MESP surface provide a comprehensive picture of the molecule's electrostatic properties and its potential for non-covalent interactions. bhu.ac.in

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

There are no published studies that have conducted a Natural Bond Orbital (NBO) analysis on this compound. Consequently, there is no specific data available regarding the delocalization of electron density, hyperconjugative interactions, or the quantitative assessment of orbital-level contributions to the stability of this particular molecule.

Theoretical Studies of Chemical Reactivity and Reaction Mechanisms

A thorough search of the scientific literature yielded no theoretical studies investigating the chemical reactivity or reaction mechanisms of this compound. While computational methods are frequently employed to understand the behavior of organic molecules, this specific compound does not appear to have been the subject of such research.

Energetic Profiles and Transition State Characterization

No computational studies detailing the energetic profiles or the characterization of transition states for any reactions involving this compound are available. As such, there is no data on the activation energies, reaction coordinates, or the geometries of transition state structures for this compound.

Solvent Effects on Reaction Thermodynamics and Kinetics

There is a lack of research on the influence of solvents on the thermodynamics and kinetics of reactions involving this compound. Theoretical investigations into how different solvent environments might alter reaction rates, equilibria, or mechanistic pathways for this molecule have not been reported.

In Silico Approaches for Molecular Design and Library Generation

No publications were found that describe the use of this compound as a scaffold or starting point for in silico molecular design or the generation of chemical libraries. Such studies, which are common in drug discovery and materials science, have not been applied to this compound according to the available literature.

Applications in Advanced Organic Synthesis and Environmental Chemistry Research

Utility as a Core Synthetic Building Block for Complex Molecules

The dihydronaphthalene moiety within 1-(7,8-dihydronaphthalen-1-yl)ethanone is a recognized structural motif in a variety of complex and biologically active molecules. Organic chemists utilize this framework as a foundational building block for constructing more intricate molecular architectures. For instance, the synthesis of certain anticancer agents has been inspired by the dihydronaphthalene structure of combretastatin (B1194345) A-4. nih.gov In these syntheses, the dihydronaphthalene core is strategically modified to produce analogues with potential therapeutic properties.

The versatility of the dihydronaphthalene skeleton allows for the introduction of various functional groups, enabling the creation of a diverse library of compounds. The synthesis of kinamycin derivatives, which exhibit potent cytotoxic and anticancer activities, has employed 4,7-dimethoxy-1-indanones, which can be derived from precursors related to the dihydronaphthalene structure. beilstein-journals.org The ability to construct such complex molecules underscores the importance of dihydronaphthalene-based compounds as key starting materials in medicinal chemistry and drug discovery.

Intermediates in the Synthesis of Analogs and Novel Molecular Scaffolds

Beyond its role as a primary building block, this compound and its derivatives function as critical intermediates in the synthesis of novel molecular scaffolds and analogues of existing pharmaceuticals. For example, the synthesis of the migraine drug Rimegepant involves a key intermediate, (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one, which is synthesized from a dihydropyridine (B1217469) derivative. researchgate.net This highlights how dihydronaphthalene-like structures can be transformed into more complex heterocyclic systems.

Furthermore, the development of novel π-electron molecular scaffolds, which are of interest for their electronic and optical properties, can be advanced through the use of such versatile intermediates. The ability to readily functionalize the dihydronaphthalene ring and the ketone group allows for the construction of compounds with tailored properties for materials science applications. The synthesis of intermediates for drugs like Linagliptin, a hypoglycemic agent, also showcases the utility of complex heterocyclic systems that can be accessed from simpler bicyclic precursors. google.com

Investigation within Fragrance Chemistry Studies

The structural class of alkyl cyclic ketones, to which this compound belongs, is of significant interest in the fragrance industry. Compounds with similar bicyclic or polycyclic ketone structures, such as 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone (OTNE), are widely used as fragrance ingredients. nih.gov The odor profile of these molecules is intrinsically linked to their chemical structure, including the nature of the alkyl substituents and the degree of unsaturation in the ring system.

While specific olfactory data for this compound is not extensively documented in publicly available literature, research into the structure-odor relationships of related ketones provides valuable insights. nih.gov Studies on various ketone-based odorants help in predicting the potential aromatic properties of novel compounds. The investigation of such molecules contributes to the development of new fragrance materials with unique and desirable scents.

Analysis of Transformation Products in Environmental Contexts (e.g., Wastewater Treatment)

The environmental fate of aromatic hydrocarbons and their derivatives is a critical area of research. Understanding the transformation products of compounds like this compound in contexts such as wastewater treatment is essential for assessing their environmental impact. Studies on the anaerobic degradation of related compounds, such as naphthalene (B1677914), 2-methylnaphthalene, and tetralin (1,2,3,4-tetrahydronaphthalene), have identified common metabolic pathways. researchgate.net

For instance, the anaerobic degradation of tetralin has been shown to proceed through 5,6,7,8-tetrahydro-2-naphthoic acid as a major metabolite. researchgate.net This suggests that a likely transformation pathway for this compound under similar conditions could involve initial modifications to the acetyl group followed by enzymatic reactions on the dihydronaphthalene ring system. The identification of such transformation products is crucial for developing effective bioremediation strategies for contaminated water and soil.

Insights into General Ketone Chemistry and Reactivity for Synthetic Methodologies

As an α,β-unsaturated ketone, this compound exhibits characteristic reactivity that provides insights into general ketone chemistry. The conjugated system of the double bond and the carbonyl group allows for two primary modes of nucleophilic attack: 1,2-addition to the carbonyl carbon and 1,4-addition (conjugate addition) to the β-carbon. libretexts.org

The outcome of the reaction is largely dependent on the nature of the nucleophile. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like cuprates and amines, typically result in 1,4-addition. pressbooks.pubyoutube.com This differential reactivity is a cornerstone of modern synthetic methodologies, allowing for the selective formation of different products from the same starting material. The study of the reactivity of this compound and related α,β-unsaturated ketones contributes to a deeper understanding of these fundamental principles and aids in the design of new synthetic strategies. The tunable functionality of α,β-unsaturated carbonyl compounds makes them valuable tools in biological systems and drug development. nih.gov

Q & A

Q. What are the optimal synthetic routes for 1-(7,8-Dihydronaphthalen-1-yl)ethanone, and how can reaction conditions be optimized?

A Friedel-Crafts acylation approach is commonly employed, using acetic anhydride or acetyl chloride with a Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂). Key parameters include temperature control (80–120°C), solvent selection (e.g., dichloromethane or nitrobenzene), and catalyst concentration (10–20 mol%). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from dihydro-naphthalene byproducts. For analogous compounds, ZnCl₂ has shown higher regioselectivity in naphthalene derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–8.0 ppm) and the acetyl group (δ 2.6 ppm for CH₃, δ 200–210 ppm for carbonyl carbon).

- IR Spectroscopy : Confirms the ketone group (C=O stretch at ~1680–1720 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 172 for M⁺) and fragmentation patterns validate the structure.

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to:

- Temperature extremes (4°C, 25°C, 40°C) with humidity control (40–75% RH).

- Light exposure (UV/visible) to detect photodegradation.

- Analytical methods like HPLC or TLC monitor degradation products. For tetrahydro-naphthalene analogs, oxidative stability is a concern due to the dihydro moiety .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in this compound derivatives?

Chiral resolution techniques include:

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases.

- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) to separate enantiomers via crystallization.

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively modify one enantiomer. Evidence from hydrochloride salt derivatives highlights the importance of stereochemical purity in pharmacological studies .

Q. How can reaction mechanisms involving this compound be elucidated, particularly in substitution or oxidation reactions?

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.

- Computational Modeling : Density Functional Theory (DFT) calculates transition states for acetyl group substitution reactions.

- Trapping Intermediates : Use radical scavengers (e.g., TEMPO) or nucleophilic traps (e.g., MeOH) to isolate reactive intermediates. Analogous chloro-derivatives show nucleophilic aromatic substitution pathways .

Q. What methodologies validate the compound’s biological activity, such as enzyme inhibition or receptor binding?

- In Vitro Assays : Test inhibition of cytochrome P450 enzymes or kinases using fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to target proteins.

- Structure-Activity Relationship (SAR) : Modify the dihydro-naphthalene core or acetyl group to correlate structural changes with activity. Similar compounds exhibit activity in antimicrobial screens .

Q. How can computational tools predict the compound’s physicochemical properties or toxicity?

- QSAR Models : Predict logP, solubility, and bioavailability using software like Schrodinger’s QikProp.

- Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers or protein targets.

- Toxicity Prediction : Tools like EPA’s TEST or ProTox-II assess mutagenicity and hepatotoxicity. DSSTox data for structurally related compounds provide validation benchmarks .

Q. How should researchers address contradictory data in biological activity studies?

- Meta-Analysis : Aggregate data from multiple assays (e.g., MIC values in antimicrobial studies) to identify trends.

- Dose-Response Curves : Ensure linearity across concentrations (e.g., 1–100 µM) to rule out false positives.

- Control Experiments : Test against known inhibitors (e.g., ampicillin for bacterial assays) to validate assay conditions .

Q. What protocols ensure safe handling and regulatory compliance during research?

- Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in rodent models).

- Waste Disposal : Neutralize acidic byproducts before disposal.

- Ethical Compliance : Document non-FDA status and restrict use to in vitro studies, per institutional review boards .

Q. How can researchers leverage this compound in multi-step syntheses for complex molecules?

- Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl groups at the naphthalene ring.

- Reductive Amination : Convert the ketone to an amine for pharmaceutical intermediates.

- Photocatalytic Functionalization : Use visible-light catalysis to add heteroatoms (e.g., S, N) to the dihydro moiety. Evidence from benzodioxin derivatives demonstrates utility in building bioactive scaffolds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.